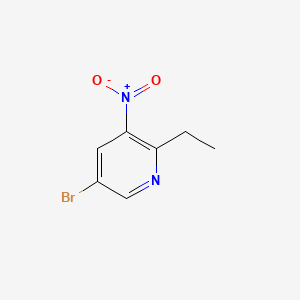
5-ブロモ-2-エチル-3-ニトロピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethyl-3-nitropyridine is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
5-Bromo-2-ethyl-3-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and as a probe in biochemical studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
5-Bromo-2-nitropyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
作用機序
Target of Action
It’s known that nitropyridines are often used in the synthesis of various biologically active compounds . Therefore, the specific targets can vary depending on the final compound synthesized using 5-Bromo-2-ethyl-3-nitropyridine.
Mode of Action
5-Bromo-2-ethyl-3-nitropyridine likely interacts with its targets through the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-ethyl-3-nitropyridine would depend on the final compound that it’s used to synthesize. As a building block in organic synthesis, it’s involved in the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-ethyl-3-nitropyridine. For instance, the Suzuki–Miyaura cross-coupling reaction it’s involved in requires specific conditions, such as the presence of a palladium catalyst and a base .
生化学分析
Biochemical Properties
It is known that nitropyridines can participate in various biochemical reactions
Cellular Effects
A related compound, 5-Bromo-2-nitropyridine, has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure when absorbed through the skin and respiratory tract
Molecular Mechanism
Nitropyridines can participate in various chemical reactions, including Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-nitropyridine typically involves the bromination of 2-ethyl-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-ethyl-3-nitropyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethyl-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in 5-Bromo-2-ethyl-3-nitropyridine can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Bromo-2-ethyl-3-aminopyridine.
Oxidation: 5-Bromo-2-carboxy-3-nitropyridine or 5-Bromo-2-formyl-3-nitropyridine.
類似化合物との比較
5-Bromo-2-nitropyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
2-Ethyl-3-nitropyridine: Lacks the bromine atom, which may affect its ability to participate in substitution reactions.
5-Bromo-2-ethylpyridine: Lacks the nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness: 5-Bromo-2-ethyl-3-nitropyridine is unique due to the combination of the bromine, ethyl, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
特性
IUPAC Name |
5-bromo-2-ethyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZSVDTYPUKEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

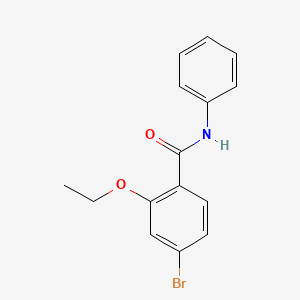
![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)
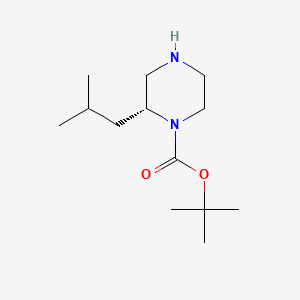


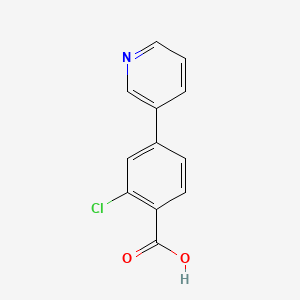
![3-Bromo-7-nitroimidazo[1,2-A]pyridine](/img/structure/B582319.png)

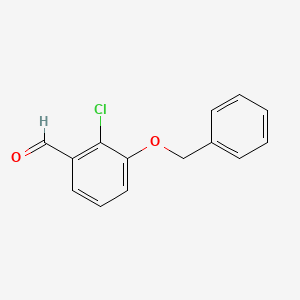

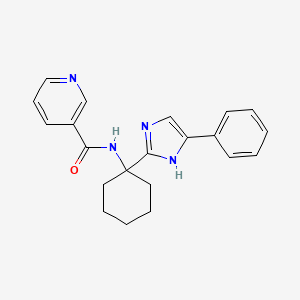

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
